molecular formula C21H17ClN2O3 B2433147 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide CAS No. 2034370-58-4

2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide

Cat. No.: B2433147
CAS No.: 2034370-58-4
M. Wt: 380.83
InChI Key: IECUMTSOGYRDKU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve chlorination, methoxylation, and amide formation to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole core or the amide group.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized indole derivatives.

Scientific Research Applications

2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in the body, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole side chain.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups, along with the amide linkage, allows for specific interactions with biological targets that are not possible with simpler indole derivatives .

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-3-24-18-10-9-17(13-5-4-6-14(19(13)18)21(24)26)23-20(25)15-11-12(27-2)7-8-16(15)22/h4-11H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUMTSOGYRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)OC)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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